molecular formula C19H17N5 B2743325 5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900281-65-4

5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2743325
CAS RN: 900281-65-4
M. Wt: 315.38
InChI Key: JVYISACPMRIZGV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed various methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which include microwave-assisted cyclocondensation, reactions under ultrasound irradiation, and novel multicomponent synthesis techniques. These methods highlight the compound's versatility in forming structurally diverse heterocycles, which are essential for further application in medicinal chemistry and material science. Notably, the use of ultrasound and microwave irradiation has been shown to enhance the efficiency and yield of these synthetic processes (Deohate & Palaspagar, 2020), (Kaping, Helissey, & Vishwakarma, 2020).

Biological Activities

The pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds exhibit significant bioactivity due to their ability to interact with various biological targets. For instance, they have been tested against different cancer cell lines, demonstrating potential as anticancer agents. The modification of these molecules through various synthetic strategies can lead to enhanced biological activities, opening new avenues for drug development (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Several studies have demonstrated the antimicrobial and anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives, indicating their usefulness in treating various infections and inflammatory conditions. The structural diversity of these compounds allows for the modulation of their bioactivity, making them valuable candidates for developing new therapeutic agents (Sirakanyan et al., 2021), (El-Dean et al., 2016).

properties

IUPAC Name

5,6-dimethyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-14(2)22-19-17(15-6-4-3-5-7-15)12-21-24(19)18(13)23-16-8-10-20-11-9-16/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYISACPMRIZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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